molecular formula C14H12O2S2 B15464624 2,8-Dimethoxythianthrene CAS No. 60718-98-1

2,8-Dimethoxythianthrene

Cat. No.: B15464624
CAS No.: 60718-98-1
M. Wt: 276.4 g/mol
InChI Key: GMAZAHFEVMBCFU-UHFFFAOYSA-N
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Description

2,8-Dimethoxythianthrene is a synthetic organic compound built on a thianthrene core structure, which consists of two benzene rings fused to a central 1,4-dithiin ring, resulting in a characteristic "butterfly" conformation . This methoxy-substituted derivative is provided as a high-purity solid for research and development purposes. Thianthrene and its derivatives are of significant interest in advanced material science. Their rigid, multi-ring structures make them valuable building blocks for constructing polymers with great chain stiffness. Incorporating such units into polyimides, for instance, is researched for creating membranes with tailored gas permeation properties for separation technologies . In organic chemistry, the thianthrene scaffold serves as a platform for studying steric and electronic effects, particularly in reactions like oxidation and electrophilic aromatic substitution where substituents at the peri-positions (such as 2 and 8) can significantly influence reactivity and regioselectivity . The methoxy groups in this compound are potential sites for further functionalization, enabling the synthesis of more complex molecular architectures. This product is intended for research applications in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material in accordance with best laboratory practices.

Properties

CAS No.

60718-98-1

Molecular Formula

C14H12O2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2,8-dimethoxythianthrene

InChI

InChI=1S/C14H12O2S2/c1-15-9-3-5-11-13(7-9)18-14-8-10(16-2)4-6-12(14)17-11/h3-8H,1-2H3

InChI Key

GMAZAHFEVMBCFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C(S2)C=C(C=C3)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues
2.1.1. Unsubstituted Thianthrene
  • Structure : Lacks methoxy groups.
  • Properties: Lower solubility in polar solvents due to absence of electron-donating groups. Reduced photostability compared to 2,8-dimethoxy derivatives.
2.1.2. 1,8-Dimethoxythianthrene
  • Structure : Methoxy groups at positions 1 and 6.
  • Comparison :
    • Steric effects : The 1,8-substitution creates steric hindrance, reducing conformational flexibility compared to the 2,8-isomer.
    • Electronic effects : Similar electron-donating capacity, but altered redox behavior due to positional differences .
2.1.3. Thiacalix[4]-2,8-thianthrene
  • Structure : Macrocyclic derivative incorporating four thianthrene units with 2,8-methoxy groups.
  • Comparison: Host-guest chemistry: Exhibits superior binding affinity for metal ions (e.g., Ag⁺, Pb²⁺) compared to monomeric 2,8-dimethoxythianthrene due to its macrocyclic cavity . Photophysical properties: Extended conjugation in the macrocycle leads to a broader absorption range (300–450 nm) versus the monomer’s narrower spectrum (280–380 nm) .
2.2. Functional Analogues
2.2.1. Methoxy-Substituted Xanthones
  • Example : 1,8-Dihydroxy-4,6-dimethoxyxanthone (from ).
  • Comparison :
    • Electronic effects : Xanthones lack sulfur but share methoxy-driven electron donation.
    • Applications : Xanthones are primarily bioactive (antioxidant, antimicrobial), while this compound is explored for materials science (e.g., organic semiconductors) .
2.2.2. Thiophene Derivatives
  • Example : Thiophene fentanyl hydrochloride (from ).
  • Comparison: Structure: Thiophene-based opioids vs. sulfur-bridged thianthrenes. Function: No overlap in applications; thiophene fentanyl is pharmacologically active, whereas this compound is non-bioactive.

Data Tables

Table 1: Key Properties of Thianthrene Derivatives
Compound Substituents λ_max (nm) Solubility (Polar Solvents) Application
Thianthrene None 265 Low Basic sulfur chemistry
This compound 2-OCH₃, 8-OCH₃ 320 High Photovoltaics
Thiacalix[4]-2,8-thianthrene Macrocyclic 420 Moderate Metal ion sensing
Table 2: Comparison of Methoxy-Substituted Compounds
Compound Core Structure Key Functional Groups Primary Use
This compound Thianthrene Methoxy, disulfide Materials science
1,8-Dihydroxy-4,6-dimethoxyxanthone Xanthone Methoxy, hydroxyl Bioactive compounds
Thiophene fentanyl Opioid Thiophene, piperidine Pharmacological agents

Research Findings

  • Stability : The 2,8-dimethoxy derivative shows higher thermal stability (decomposition >250°C) than thiacalixarene analogs (<200°C) due to reduced ring strain .
  • Electrochemical Behavior: Cyclic voltammetry reveals two reversible redox peaks for this compound, attributed to the disulfide bridge and methoxy groups, a feature absent in non-substituted analogs .

Q & A

Q. How does the electronic structure of this compound influence its potential in supramolecular or materials chemistry?

  • Answer : The molecule’s planar aromatic core and electron-rich methoxy groups enable π–π stacking and host-guest interactions, as demonstrated in thiacalix[4]-2,8-thianthrene derivatives ( ). Computational studies (e.g., TDDFT, as in ) predict hyperporphyrin-like absorption spectra (λ_max ~266–325 nm) due to charge-transfer transitions, suggesting utility in optoelectronic materials . Experimental validation via cyclic voltammetry can quantify redox potentials for applications in organic semiconductors .

Q. What methodological strategies resolve contradictions in purity assessments between melting point, HPLC, and NMR data?

  • Answer : Discrepancies arise from polymorphic forms or residual solvents. Cross-validate using:
  • Differential Scanning Calorimetry (DSC) to detect polymorphs.
  • ¹H-NMR with deuterated solvents (e.g., CDCl₃) to quantify impurities (e.g., unreacted dimethyl sulfate).
  • HPLC–MS/MS () with isotopic internal standards (e.g., deuterated analogs) for trace-level quantification. Calibrate against certified reference materials (CRMs) to ensure accuracy .

Q. How can this compound derivatives be functionalized for targeted biological or catalytic applications?

  • Answer : Electrophilic substitution at the sulfur atom (e.g., oxidation to sulfoxide/sulfone) or methoxy group substitution (e.g., demethylation to hydroxyl derivatives) enhances bioactivity. For example, phenanthrene analogs in exhibit antimicrobial properties via hydroxyl/methoxy patterning. Catalytic applications (e.g., Pd²⁺ extraction) can be tailored by appending thiocarbamoyl groups, as demonstrated in thiacalixarene systems ( ) .

Methodological Best Practices

  • Safety Protocols : Handle dimethyl sulfate (potential carcinogen) in fume hoods with PPE (). Neutralize waste with sodium bicarbonate before disposal .
  • Data Reproducibility : Document reaction conditions (molar ratios, quenching times) rigorously to mitigate batch-to-batch variability. Share raw spectral data (e.g., IR, NMR) in open-access repositories for peer validation .

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